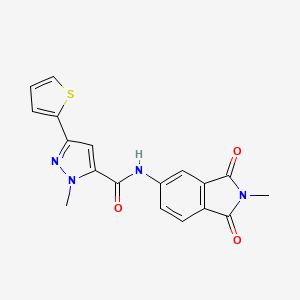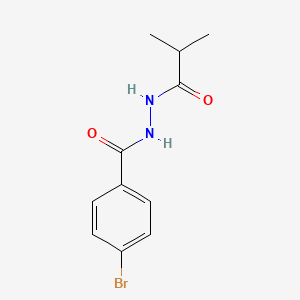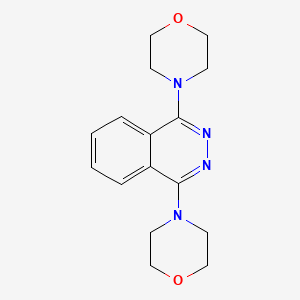
1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
IUPAC Name: 1-methyl-3-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-N-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Vorbereitungsmethoden
Synthetic Routes::
Method 1: One synthetic route involves the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.
Method 2: Another approach is the cyclization of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole followed by N-methylation.
- Industrial-scale production typically involves optimized variations of the synthetic routes mentioned above.
- Precursor availability, reaction efficiency, and cost-effectiveness are critical considerations.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The carbonyl groups in the isoindole ring can undergo oxidation.
Reduction: Reduction of the pyrazole ring may occur.
Substitution: The thiophene group is susceptible to substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) for thiophene substitution.
- Oxidation: Isoindole ring opens to form carboxylic acid derivatives.
- Reduction: Reduced pyrazole derivatives.
- Substitution: Thiophene-substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Building blocks for drug discovery and materials science.
Biology: Potential bioactive properties.
Medicine: Investigated for antitumor, anti-inflammatory, or antimicrobial effects.
Industry: Used in organic synthesis and pharmaceuticals.
Wirkmechanismus
Targets: Likely molecular targets include enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate specific mechanisms.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Its combination of isoindole, pyrazole, and thiophene moieties sets it apart.
Similar Compounds: Related compounds include other pyrazoles, isoindoles, and thiophenes.
: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations (2013). : Wang, X. et al. “Synthesis and biological evaluation of novel pyrazole derivatives as potential antitumor agents.” Bioorganic & Medicinal Chemistry Letters (2017). : Zhang, Y. et al. “Synthesis and biological evaluation of novel isoindole derivatives as potential anti-inflammatory agents.” European Journal of Medicinal Chemistry (2019).
Eigenschaften
Molekularformel |
C18H14N4O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3S/c1-21-17(24)11-6-5-10(8-12(11)18(21)25)19-16(23)14-9-13(20-22(14)2)15-4-3-7-26-15/h3-9H,1-2H3,(H,19,23) |
InChI-Schlüssel |
FFSYFPVJEUKGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)

![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)
![7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12162618.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)



![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
